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molecular formula C8H5NO2S B1196029 4-Isothiocyanatobenzoic acid CAS No. 2131-62-6

4-Isothiocyanatobenzoic acid

Cat. No. B1196029
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566549B2

Procedure details

A mixture of 500 mg (2.79 mmol) of 4-carboxyphenylisothiocyanate and 5 ml of thionyl chloride was refluxed for 6 hours. The reaction mixture was concentrated at reduced pressure and the resulting tan solid was pumped at high vacuum overnight. The solid was triturated with a small amount of hexane and collected by suction filtration to yield 516 mg (93%) of product as an off-white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[S:12])=[CH:6][CH:5]=1)(O)=[O:2].S(Cl)([Cl:15])=O>>[N:10]([C:7]1[CH:8]=[CH:9][C:4]([C:1]([Cl:15])=[O:2])=[CH:5][CH:6]=1)=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)N=C=S
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
was pumped at high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was triturated with a small amount of hexane
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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